molecular formula C12H19N3O2S B3024988 (5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-83-7

(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No.: B3024988
CAS No.: 462066-83-7
M. Wt: 269.37 g/mol
InChI Key: GMWDVQIZSPTBNW-UHFFFAOYSA-N
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Description

“(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H19N3O2S . It is a sulfanyl acetic acid derivative, which means it contains a thiol group attached to an acetic acid moiety . This compound is commonly used in medicinal and pharmaceutical research due to its potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) . This indicates that the compound contains a 1,2,4-triazole ring, a sulfanyl group, and an acetic acid moiety .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for their potential in drug development. These compounds exhibit a broad spectrum of biological activities, making them a focal point for the synthesis of new drugs. The structural versatility of triazoles allows for various modifications, leading to compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This versatility is crucial for the development of new therapeutic agents targeting a wide range of diseases (Ferreira et al., 2013).

Reactivity and Applications of Triazole-3-thione Derivatives

The reactivity of triazole-3-thione derivatives, a closely related class to the specified compound, has been studied for their antioxidant and antiradical activities. These compounds show a positive impact on biochemical processes, especially in patients exposed to high doses of radiation, drawing parallels to biogenic amino acids like cysteine. The unique chemical transformations involving triazole-3-thiones highlight their potential in pharmacological applications (Kaplaushenko, 2019).

Biological Features of 1,2,4-Triazole Derivatives

The biological activities of 1,2,4-triazole derivatives are under continuous investigation, with findings pointing towards their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The ongoing research into the synthesis and application of these derivatives underlines their importance in modern organic chemistry and potential therapeutic uses (Ohloblina, 2022).

Antioxidant Activity Analysis

Understanding the antioxidant activity of compounds, including triazoles, is critical in evaluating their therapeutic potential. Various analytical methods, such as the ABTS and DPPH assays, are used to determine the antioxidant capacity of compounds. These methods provide insights into how triazole derivatives and related compounds can scavenge free radicals, contributing to their potential medicinal applications (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWDVQIZSPTBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349507
Record name BAS 02138077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-83-7
Record name 2-[(5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462066-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 02138077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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